Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(methylcarbamoyl)amino]phenyl}propanoate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(methylcarbamoyl)amino]phenyl}propanoate is a synthetic organic compound with the molecular formula C19H13F8NO4. This compound is characterized by the presence of trifluoromethyl and hydroxy groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(methylcarbamoyl)amino]phenyl}propanoate involves several steps. One common method includes the reaction of ethyl-2-cyanoacetate with sodium hydride in dry acetonitrile . The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(methylcarbamoyl)amino]phenyl}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(methylcarbamoyl)amino]phenyl}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(methylcarbamoyl)amino]phenyl}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy group may also play a role in hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(methylcarbamoyl)amino]phenyl}propanoate can be compared with similar compounds such as:
Ethyl 2-hydroxy-2-(trifluoromethyl)propanoate: This compound lacks the aromatic ring and carbamoyl group, making it less complex and potentially less active in biological systems.
(2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate: This compound has a similar structure but with a sulfonyl group instead of a trifluoromethyl group, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C13H15F3N2O4 |
---|---|
Molecular Weight |
320.26 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylcarbamoylamino)phenyl]propanoate |
InChI |
InChI=1S/C13H15F3N2O4/c1-3-22-10(19)12(21,13(14,15)16)8-4-6-9(7-5-8)18-11(20)17-2/h4-7,21H,3H2,1-2H3,(H2,17,18,20) |
InChI Key |
YXSRHMQVPZUUSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)NC(=O)NC)(C(F)(F)F)O |
solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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